molecular formula C12H16O2S B4810130 Methyl 3-[(3-methylbenzyl)sulfanyl]propanoate

Methyl 3-[(3-methylbenzyl)sulfanyl]propanoate

Cat. No.: B4810130
M. Wt: 224.32 g/mol
InChI Key: OOIIGWMOPXZILJ-UHFFFAOYSA-N
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Description

Methyl 3-[(3-methylbenzyl)sulfanyl]propanoate: is an organic compound with the molecular formula C12H16O2S It is a derivative of propanoic acid, featuring a methyl ester group and a sulfanyl group attached to a benzyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-[(3-methylbenzyl)sulfanyl]propanoate typically involves the reaction of 3-methylbenzyl mercaptan with methyl acrylate. The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic addition of the mercaptan to the acrylate. The reaction is usually conducted in an organic solvent like dichloromethane or toluene at room temperature or slightly elevated temperatures.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-[(3-methylbenzyl)sulfanyl]propanoate can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The benzyl group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, conducted at room temperature or slightly elevated temperatures.

    Reduction: Lithium aluminum hydride, typically in anhydrous ether or tetrahydrofuran, under reflux conditions.

    Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid) for nitration, halogens (chlorine, bromine) in the presence of a Lewis acid catalyst for halogenation.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Nitrobenzyl derivatives, halobenzyl derivatives.

Scientific Research Applications

Methyl 3-[(3-methylbenzyl)sulfanyl]propanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its functional groups make it a versatile building block for various chemical transformations.

    Biology: The compound can be used in the study of enzyme interactions and as a probe for investigating biological pathways involving sulfanyl groups.

    Industry: Used in the production of specialty chemicals and as a precursor for materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 3-[(3-methylbenzyl)sulfanyl]propanoate depends on its specific application. In general, the sulfanyl group can interact with biological molecules through thiol-disulfide exchange reactions, influencing protein function and signaling pathways. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then participate in various biochemical processes.

Comparison with Similar Compounds

  • Methyl 3-[(2-methylbenzyl)sulfanyl]propanoate
  • Methyl 3-[(4-methylbenzyl)sulfanyl]propanoate
  • Methyl 3-[(2-fluorobenzyl)sulfanyl]propanoate

Comparison: Methyl 3-[(3-methylbenzyl)sulfanyl]propanoate is unique due to the position of the methyl group on the benzyl ring, which can influence its reactivity and interaction with other molecules. The presence of the sulfanyl group provides distinct chemical properties compared to other similar compounds, making it valuable for specific synthetic and research applications.

Properties

IUPAC Name

methyl 3-[(3-methylphenyl)methylsulfanyl]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2S/c1-10-4-3-5-11(8-10)9-15-7-6-12(13)14-2/h3-5,8H,6-7,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOIIGWMOPXZILJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CSCCC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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